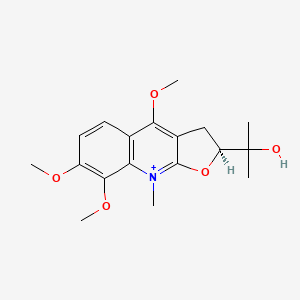![molecular formula C18H25N4O3+ B1196906 (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate CAS No. 90991-00-7](/img/structure/B1196906.png)
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate is a complex organic molecule that features a bicyclic structure with an azoniabicyclo moiety and an azidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the synthesis of the 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane core. This can be achieved through a series of cyclization reactions starting from simple precursors.
Introduction of the Azidophenyl Group: The azidophenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with sodium azide under controlled conditions.
Esterification: The final step involves the esterification of the hydroxypropanoate moiety with the previously synthesized bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidophenyl group can participate in nucleophilic substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes involving azide and azoniabicyclo moieties.
Mechanism of Action
The mechanism of action of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bicyclic structure may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-aminophenyl)-3-hydroxypropanoate: Similar structure but with an amine group instead of an azide.
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-nitrophenyl)-3-hydroxypropanoate: Similar structure but with a nitro group instead of an azide.
Uniqueness
The presence of the azide group in (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different substituents.
Properties
CAS No. |
90991-00-7 |
|---|---|
Molecular Formula |
C18H25N4O3+ |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H25N4O3/c1-22(2)14-7-8-15(22)10-16(9-14)25-18(24)17(11-23)12-3-5-13(6-4-12)20-21-19/h3-6,14-17,23H,7-11H2,1-2H3/q+1 |
InChI Key |
XOAFIYOZZAJEFK-UHFFFAOYSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C |
Synonyms |
4-azidoatropine methiodide 4-azidoatropine methyl iodide para-azidoatropine methiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


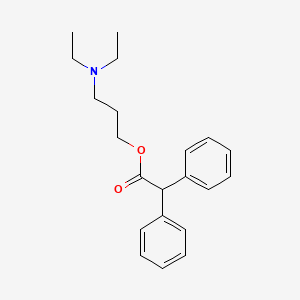
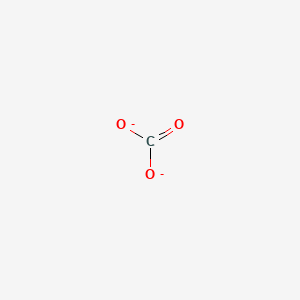

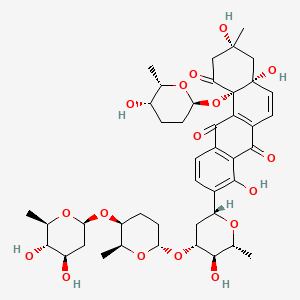
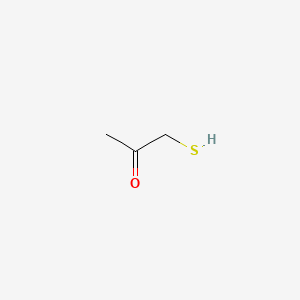
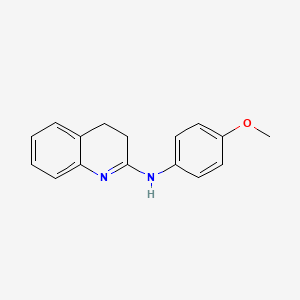
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

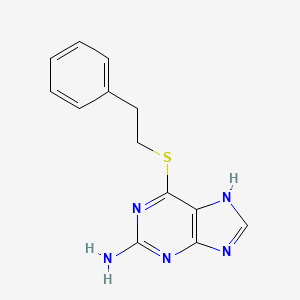
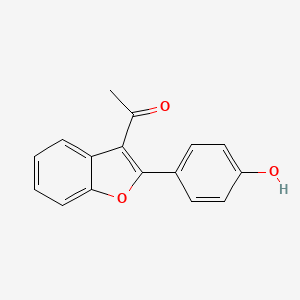
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/new.no-structure.jpg)

![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)
